N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex small molecule characterized by a fused benzofuropyrimidin core, a tetrahydrofuran (THF)-derived substituent, and a sulfanyl-linked acetamide group. The compound’s unique architecture distinguishes it from related derivatives, warranting detailed comparative analysis with structurally analogous molecules.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15-9-10-20(31-2)18(12-15)26-21(29)14-34-25-27-22-17-7-3-4-8-19(17)33-23(22)24(30)28(25)13-16-6-5-11-32-16/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXADQLIGVKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuro-pyrimidine core and a methoxy-substituted phenyl group. Its molecular formula is C23H27N3O4S, with a molecular weight of 453.55 g/mol. The presence of multiple functional groups suggests potential for varied interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound inhibits certain enzymes, potentially affecting pathways related to cancer and inflammation.
- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown affinity for GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. The modulation of these receptors can lead to significant physiological changes.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives exhibiting inhibitory activity against various cancer cell lines have been reported. The compound's ability to induce apoptosis in cancer cells has been highlighted in recent research.
Antimicrobial Properties
The compound's antimicrobial activity has been explored, showing effectiveness against both bacterial and fungal strains. In vitro assays demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Candida albicans.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that this compound may inhibit acetylcholinesterase (AChE) activity, which could lead to cognitive enhancement effects.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
- Clinical Trials : Early-phase clinical trials are being planned to evaluate the safety and efficacy of this compound in humans, particularly for its applications in oncology and neurology.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness: The THF-2-ylmethyl group and benzofuropyrimidin core distinguish the target compound from most analogues, suggesting novel binding modes in biological targets.
- Bioactivity Prediction : Clustering analysis () indicates the target may share bioactivity with sulfanyl acetamide derivatives but diverge due to its fused oxygen-rich core .
- Crystallographic Validation : Structural confirmation via SHELX-refined X-ray data () is critical for accurate SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
